molecular formula C10H9BrINO B13700158 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone

Katalognummer: B13700158
Molekulargewicht: 365.99 g/mol
InChI-Schlüssel: TWFUGFJGJDJTAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone is a chemical compound that features a pyrrolidinone ring substituted with bromine and iodine atoms on the phenyl group

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone typically involves multi-step chemical reactions. One common synthetic route includes the halogenation of a phenyl ring followed by the formation of the pyrrolidinone ring. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or nickel catalysts.

Common reagents and conditions used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction pathway chosen .

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and development. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(5-Bromo-2-iodophenyl)-2-pyrrolidinone include other halogenated phenyl derivatives and pyrrolidinone-based compounds. What sets this compound apart is the presence of both bromine and iodine atoms, which can confer unique reactivity and properties. Examples of similar compounds include:

Eigenschaften

Molekularformel

C10H9BrINO

Molekulargewicht

365.99 g/mol

IUPAC-Name

1-(5-bromo-2-iodophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrINO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2

InChI-Schlüssel

TWFUGFJGJDJTAI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)Br)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.